Shionoside C: Comprehensive Structural Elucidation, Isolation Methodology, and Pharmacological Profiling
Shionoside C: Comprehensive Structural Elucidation, Isolation Methodology, and Pharmacological Profiling
Executive Summary
Shionoside C is a highly specialized monoterpene glycoside isolated primarily from the roots of Aster tataricus (Radix Asteris), a foundational herb in traditional respiratory medicine[1][2]. As drug discovery pivots toward complex natural products, Shionoside C has garnered significant attention for its unique bridged bicyclo structural backbone and its diverse pharmacological profile, which ranges from classical antitussive and expectorant activities to novel neuroprotective potential via enzyme inhibition[3][4].
This technical guide provides an authoritative breakdown of the chemical architecture, molecular weight characteristics, field-proven isolation methodologies, and the mechanistic pathways of Shionoside C. It is designed for researchers and application scientists requiring rigorous, self-validating protocols for natural product drug development.
Part 1: Chemical Identity and Structural Architecture
Shionoside C belongs to the class of organic compounds known as terpene glycosides, specifically characterized as a monoterpene glycoside[1][5]. Its structure is defined by a highly constrained lipophilic terpene aglycone bound to a hydrophilic carbohydrate moiety.
The precise chemical nomenclature for Shionoside C is L-endo-camphanol-8-3,5-isopropylidene-beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside [1]. The molecule features a rigid bicyclic monoterpenoid core (a norbornane derivative) attached to a disaccharide chain consisting of a glucose and an apiose derivative[5]. This amphiphilic nature dictates both its extraction thermodynamics and its biological receptor binding affinity.
Quantitative Physicochemical Data
To facilitate formulation and in silico modeling, the core quantitative parameters of Shionoside C are summarized below[6][7].
| Parameter | Value |
| IUPAC Name | 2-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)methoxy]-6-[(9-hydroxy-2,2-dimethyl-1,3,7-trioxaspiro[4.4]nonan-8-yl)oxymethyl]oxane-3,4,5-triol |
| Molecular Formula | C₂₄H₄₀O₁₀ |
| Molecular Weight | 488.57 g/mol |
| Exact Mass | 488.2621 Da |
| Topological Polar Surface Area (TPSA) | 136 Ų |
| Complexity Score | 745 |
| Primary Botanical Source | Aster tataricus (Roots) |
| Compound Class | Monoterpene Glycoside / Bridged Bicyclo Compound |
Part 2: Isolation and Purification Protocol
Isolating Shionoside C from the complex phytochemical matrix of Aster tataricus requires a highly orthogonal approach. The roots contain a myriad of structurally similar compounds, including the oleanane-type triterpene glycoside aster saponin G and the unique shionone-type triterpenes[1][2].
The following protocol is engineered as a self-validating system, utilizing sequential polarity and size-exclusion mechanisms to ensure >98% purity[6].
Step-by-Step Methodology
Phase 1: Matrix Disruption and Extraction
-
Mechanical Pulverization : Mill dried Aster tataricus roots to a 40-mesh powder. Causality: Maximizes the surface-area-to-volume ratio, ensuring optimal solvent penetration into the dense root matrix.
-
Solvent Extraction : Macerate the powder in 70% ethanol (v/v) at 60°C for three 2-hour cycles. Causality: The 70% ethanol system provides the exact dielectric constant required to co-extract the lipophilic bicyclic aglycone and the highly polar glycosidic moieties without inducing hydrolysis of the delicate (1→6) glycosidic linkages[2].
Phase 2: Liquid-Liquid Partitioning 3. Aqueous Suspension : Concentrate the ethanolic extract under reduced pressure to remove the organic solvent, then suspend the residue in distilled water. 4. Sequential Partitioning : Partition the aqueous suspension sequentially with n-hexane, ethyl acetate, and water-saturated n-butanol. Causality: n-butanol selectively extracts polar glycosides (Shionoside C) based on their partition coefficient, leaving highly lipophilic waxes in the hexane phase and highly polar polysaccharides/tannins in the aqueous phase.
Phase 3: Orthogonal Chromatography 5. Normal-Phase Silica Gel : Load the dried n-butanol fraction onto a silica gel column. Elute using a step-gradient of chloroform-methanol-water. Causality: Separates the bulk extract based on polarity, isolating the monoterpene glycoside fraction from heavier triterpene saponins. 6. Size-Exclusion Chromatography : Pass the enriched fraction through a Sephadex LH-20 column, eluting with pure methanol. Causality: Separates molecules based on hydrodynamic volume, effectively removing structurally similar but significantly larger triterpenoid impurities (e.g., aster saponin G, MW > 800 g/mol )[1]. 7. Preparative HPLC : Perform final purification using an ODS (C18) reversed-phase column with an isocratic mobile phase of acetonitrile-water. Causality: Achieves high-resolution separation of closely related stereoisomers, yielding Shionoside C at >98% purity[6].
Phase 4: Structural Validation 8. Spectroscopic Confirmation : Validate the isolated compound using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to confirm the exact mass of 488.2621 Da, and 1D/2D NMR (HMBC, HSQC) to verify the stereochemistry of the apiofuranosyl and glucopyranoside linkages[1][7].
Caption: Step-by-step extraction, orthogonal purification, and validation workflow for Shionoside C.
Part 3: Pharmacological Profiling and Mechanistic Pathways
Historically, Aster tataricus has been utilized for its respiratory benefits. However, modern pharmacological screening and network pharmacology have revealed that Shionoside C possesses a multi-target mechanism of action, extending its utility into neuroprotection and systemic anti-inflammatory applications[4][8].
Antitussive and Anti-Inflammatory Activity
In vivo murine models (such as ammonia-induced cough and xylene-induced ear swelling models) have demonstrated that Shionoside C exhibits significant expectorant and antitussive effects[4]. Network pharmacology studies indicate that Shionoside C acts as a key active ingredient in traditional formulations (e.g., ErtongKe granules) by directly interacting with MAPK1 (Mitogen-Activated Protein Kinase 1)[8]. By modulating the MAPK signaling pathway, Shionoside C downregulates the expression of pro-inflammatory cytokines in the respiratory epithelium, thereby reducing airway hyperresponsiveness.
Neuroprotective Potential: BACE1 Inhibition
One of the most promising modern applications of Shionoside C is its potential role in Alzheimer's Disease (AD) pathology. The β-secretase enzyme (BACE1) is responsible for cleaving the amyloid precursor protein (APP), a critical first step in the generation of neurotoxic amyloid-β plaques[3].
Extensive in silico docking studies utilizing the TCM Database have identified Shionoside C as a potent putative BACE1 inhibitor[3].
-
Mechanism : The unique bridged bicyclo structure of Shionoside C allows it to fit securely within the hydrophobic pocket of the BACE1 active site.
-
Validation : Molecular Dynamics (MD) simulations (5000 ps) confirm that the Shionoside C-BACE1 complex maintains high structural stability, with favorable binding energies driven by hydrogen bonding from its highly oxygenated triol and ketal groups (TPSA = 136 Ų)[3][7].
Caption: In silico docking and in vivo validation pathway for Shionoside C target identification.
Conclusion & Future Perspectives
Shionoside C represents a prime example of how traditional ethnopharmacology intersects with modern molecular biology. Its molecular weight of 488.57 g/mol and its complex bridged bicyclo glycosidic structure make it a challenging but highly rewarding target for extraction and synthesis[6][7]. As researchers continue to optimize the preparative HPLC isolation protocols outlined in this guide, sufficient yields of high-purity Shionoside C will enable deeper in vivo clinical evaluations—particularly regarding its promising role as a BACE1 inhibitor for Alzheimer's disease and a MAPK1 modulator for chronic respiratory inflammation[3][8].
References
-
Cheng, D., & Shao, Y. (1994). Terpenoid glycosides from the roots of Aster tataricus. PubMed - National Institutes of Health. Retrieved from:[Link]
-
PubChem. (2025). Shionoside C | C24H40O10 | CID 192569. National Center for Biotechnology Information. Retrieved from:[Link]
-
Sun, M.-F., et al. (2014). In Silico Design of BACE1 Inhibitor for Alzheimer's Disease by Traditional Chinese Medicine. Evidence-Based Complementary and Alternative Medicine. Retrieved from:[Link]
-
Han, et al. (2023). Aster tataricus L. f.: a review on the botany, phytochemistry, ethnopharmacology, pharmacology, toxicology and comprehensive utilization. Frontiers in Pharmacology. Retrieved from:[Link]
-
Annals of Palliative Medicine. (2021). Study on the mechanism of ErtongKe granules in the treatment of cough using network pharmacology and molecular docking technology. Retrieved from:[Link]
Sources
- 1. Terpenoid glycosides from the roots of Aster tataricus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aster tataricus L. f.: a review on the botany, phytochemistry, ethnopharmacology, pharmacology, toxicology and comprehensive utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. np-mrd.org [np-mrd.org]
- 6. One moment, please... [mail.sobekbio.com]
- 7. Shionoside C | C24H40O10 | CID 192569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Study on the mechanism of ErtongKe granules in the treatment of cough using network pharmacology and molecular docking technology - Chen - Annals of Palliative Medicine [apm.amegroups.org]
